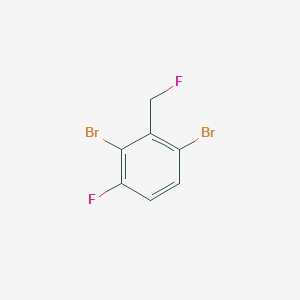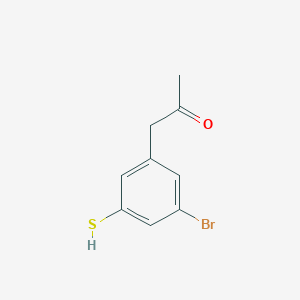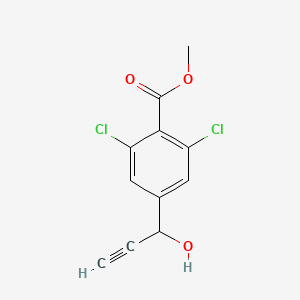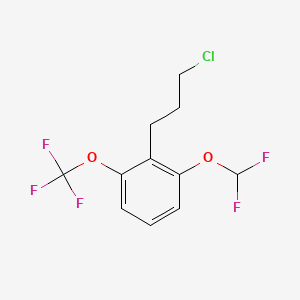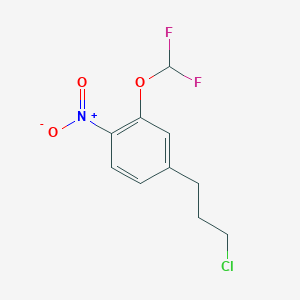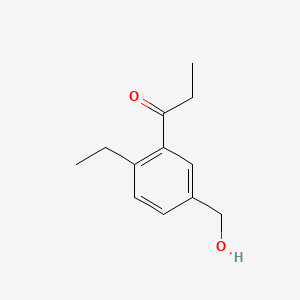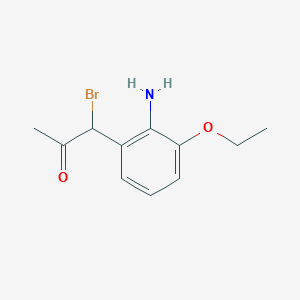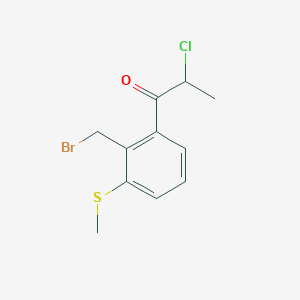
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is a complex organic compound with a unique structure that includes bromomethyl, methylthio, and chloropropanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, and thionyl chloride or phosphorus trichloride for chlorination. The final step involves the formation of the ketone group using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also contribute to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Methylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, which may result in different reactivity and biological activity.
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the methylthio group, which may affect its chemical properties and applications.
Uniqueness
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-4-3-5-10(15-2)9(8)6-12/h3-5,7H,6H2,1-2H3 |
Clé InChI |
BZVATAJYKMOCEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)SC)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)


